6-(2-Chloroacetamido)hexanoic acid
Overview
Description
6-(2-Chloroacetamido)hexanoic acid is an organic compound that features a hexanoic acid backbone with a chloroacetamido group attached to the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetamido)hexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the chloroacetyl chloride reacting with the amino group of hexanoic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. These methods may utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroacetamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and chloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products
Substitution Products: Depending on the nucleophile used, products such as amino-hexanoic acid derivatives or thiol-hexanoic acid derivatives can be formed.
Hydrolysis Products: Hexanoic acid and chloroacetic acid.
Scientific Research Applications
6-(2-Chloroacetamido)hexanoic acid has several scientific research applications:
Biomedical Materials: Used in the development of materials for orthopedic devices, tissue engineering scaffolds, bioabsorbable surgical sutures, and drug delivery systems.
Plant Pathology: Acts as a resistance inducer in plants, protecting them against pathogens by priming defense pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(2-Chloroacetamido)hexanoic acid involves its ability to interact with biological molecules through its chloroacetamido group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. In plant pathology, it primes defense pathways such as the jasmonic acid and salicylic acid pathways, enhancing the plant’s resistance to pathogens .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: Lacks the chl
Properties
IUPAC Name |
6-[(2-chloroacetyl)amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDKOTBUHPMWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366536 | |
Record name | 6-(2-chloroacetamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61435-75-4 | |
Record name | 6-(2-chloroacetamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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